molecular formula C13H12ClN5O B8410960 6-Chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-Chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B8410960
M. Wt: 289.72 g/mol
InChI Key: PSNQSOYVLFIMBH-UHFFFAOYSA-N
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Patent
US08987280B2

Procedure details

m-Anisidine (1.1 eq) was added to a solution of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 5 (1 eq.) and triethylamine (NEt3, 1.5 eq) in ethanol. The mixture was stirred at room temperature for 2 hr and then ether was added. The solid was filtered off and the filtrate concentrated in vacuo to give 6-chloro-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.Cl[C:11]1[N:16]=[C:15]([Cl:17])[N:14]=[C:13]2[N:18]([CH3:21])[N:19]=[CH:20][C:12]=12.C(N(CC)CC)C.CCOCC>C(O)C>[Cl:17][C:15]1[N:14]=[C:13]2[N:18]([CH3:21])[N:19]=[CH:20][C:12]2=[C:11]([NH:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2C(=NC(=N1)Cl)N(N=C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=C2C(=N1)N(N=C2)C)NC2=CC(=CC=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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